molecular formula C25H13N3O4S B5316133 (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile

(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile

Cat. No.: B5316133
M. Wt: 451.5 g/mol
InChI Key: OUEJPOQGUWLYJM-GZTJUZNOSA-N
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Description

(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile is a complex organic compound that features a combination of nitrophenyl, benzofuran, and thiazole moieties

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13N3O4S/c26-13-17(11-16-6-2-4-8-22(16)28(30)31)24-27-21(14-33-24)20-12-19-18-7-3-1-5-15(18)9-10-23(19)32-25(20)29/h1-12,14H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEJPOQGUWLYJM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C(=CC5=CC=CC=C5[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)/C(=C/C5=CC=CC=C5[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-nitrobenzaldehyde, 3-oxo-3H-benzo[f]chromene, and 2-aminothiazole. The key steps in the synthesis may include:

    Condensation Reactions: Combining 2-nitrobenzaldehyde with 2-aminothiazole under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the intermediate with 3-oxo-3H-benzo[f]chromene to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the nitrophenyl and thiazole moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties may also make it suitable for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In a pharmacological context, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile: The compound of interest.

    This compound: A similar compound with slight variations in the substituents on the aromatic rings.

    This compound: Another related compound with different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical and biological properties

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